molecular formula C16H17NO2 B184571 N-(3-ethoxyphenyl)-3-methylbenzamide CAS No. 723742-55-0

N-(3-ethoxyphenyl)-3-methylbenzamide

Cat. No. B184571
M. Wt: 255.31 g/mol
InChI Key: NVFYLXUGPDVUMI-UHFFFAOYSA-N
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Description

N-(3-ethoxyphenyl)-3-methylbenzamide, also known as EPM, is a chemical compound that belongs to the class of benzamide derivatives. It has been studied for its potential applications in various scientific fields, including medicine, agriculture, and material science.

Scientific Research Applications

N-(3-ethoxyphenyl)-3-methylbenzamide has been studied for its potential applications in various scientific fields. In medicine, it has been investigated for its anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agriculture, N-(3-ethoxyphenyl)-3-methylbenzamide has been investigated for its potential as a herbicide and insecticide. In material science, it has been studied for its potential as a building block for the synthesis of novel materials with unique properties.

Mechanism Of Action

The exact mechanism of action of N-(3-ethoxyphenyl)-3-methylbenzamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation, pain, and fever. N-(3-ethoxyphenyl)-3-methylbenzamide may also modulate the activity of neurotransmitters in the brain, leading to its potential as a therapeutic agent for neurodegenerative disorders.

Biochemical And Physiological Effects

N-(3-ethoxyphenyl)-3-methylbenzamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative disorders. In addition, N-(3-ethoxyphenyl)-3-methylbenzamide has been shown to exhibit herbicidal and insecticidal activity in plant and insect models, respectively.

Advantages And Limitations For Lab Experiments

One advantage of N-(3-ethoxyphenyl)-3-methylbenzamide is its relatively simple synthesis method, which makes it readily available for research purposes. Another advantage is its broad range of potential applications in various scientific fields. However, one limitation is the lack of comprehensive studies on its safety and toxicity, which may hinder its potential as a therapeutic agent.

Future Directions

There are several future directions for research on N-(3-ethoxyphenyl)-3-methylbenzamide. One direction is to investigate its potential as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a building block for the synthesis of novel materials with unique properties. Additionally, further studies on its safety and toxicity are needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

N-(3-ethoxyphenyl)-3-methylbenzamide can be synthesized through a multi-step process starting from 3-methylbenzoyl chloride and 3-ethoxyaniline. The first step involves the reaction of 3-methylbenzoyl chloride with sodium ethoxide to form the corresponding ethyl ester. The ester is then reacted with 3-ethoxyaniline in the presence of a catalyst to form N-(3-ethoxyphenyl)-3-methylbenzamide. The purity of the final product can be improved through recrystallization.

properties

CAS RN

723742-55-0

Product Name

N-(3-ethoxyphenyl)-3-methylbenzamide

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-(3-ethoxyphenyl)-3-methylbenzamide

InChI

InChI=1S/C16H17NO2/c1-3-19-15-9-5-8-14(11-15)17-16(18)13-7-4-6-12(2)10-13/h4-11H,3H2,1-2H3,(H,17,18)

InChI Key

NVFYLXUGPDVUMI-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC(=C2)C

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC(=C2)C

Origin of Product

United States

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